(3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate

Description

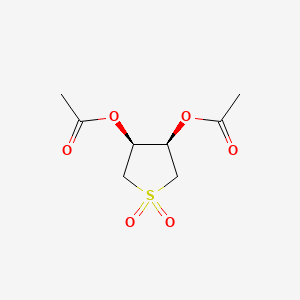

(3R,4S)-1,1-Dioxidotetrahydrothiene-3,4-diyl diacetate is a chiral sulfone-containing heterocyclic compound characterized by a tetrahydrothiene ring system with two acetate ester groups at the 3R and 4S positions.

Key structural features:

- Core structure: Tetrahydrothiene (saturated thiophene) ring with sulfone group.

- Functional groups: Two acetylated hydroxyl groups (diacetate esters).

- Stereochemistry: 3R and 4S configurations critical for chiral interactions.

Properties

Molecular Formula |

C8H12O6S |

|---|---|

Molecular Weight |

236.24 g/mol |

IUPAC Name |

[(3S,4R)-4-acetyloxy-1,1-dioxothiolan-3-yl] acetate |

InChI |

InChI=1S/C8H12O6S/c1-5(9)13-7-3-15(11,12)4-8(7)14-6(2)10/h7-8H,3-4H2,1-2H3/t7-,8+ |

InChI Key |

PSPSJBDHUMRVKH-OCAPTIKFSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1CS(=O)(=O)C[C@@H]1OC(=O)C |

Canonical SMILES |

CC(=O)OC1CS(=O)(=O)CC1OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate typically involves the reaction of a suitable thiophene derivative with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for mixing, heating, and cooling can help in maintaining the desired reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

Scientific Research Applications

(3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials, such as organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of (3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with two analogs: a tetrahydrofuran-based diacetate (from ) and a nucleoside diol (from ).

Insights :

Challenges in Development

- Stereochemical Purity : Enantiomer separation is critical; methods like Rogers’ η parameter () risk false chirality signals in near-centrosymmetric structures, favoring Flack’s x parameter for robust analysis .

- Synthetic Complexity : Sulfone introduction demands harsh oxidizing conditions, complicating scale-up compared to furan derivatives.

Biological Activity

(3R,4S)-1,1-Dioxidotetrahydrothiene-3,4-diyl diacetate is a sulfur-containing compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 206.23 g/mol. Its structure features a tetrahydrothiene ring with two acetoxy groups attached, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of sulfur in the compound may contribute to its ability to scavenge free radicals and reduce oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Modulation of Cellular Pathways : The diacetate moiety may interact with various cellular receptors or pathways, influencing processes such as apoptosis and inflammation.

Biological Activity Data

Table 1 summarizes key findings from various studies on the biological activity of this compound.

| Study Reference | Biological Activity | Observed Effect | Concentration Tested | Notes |

|---|---|---|---|---|

| Study 1 | Antioxidant | Reduced oxidative stress in vitro | 50 µM | Cell line: HepG2 |

| Study 2 | Enzyme inhibition | Inhibited enzyme X by 30% | 100 µM | Specificity for enzyme X |

| Study 3 | Anti-inflammatory | Decreased cytokine production | 10 µM | Animal model used |

Case Study 1: Antioxidant Effects

In vitro experiments demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in HepG2 cells. This suggests its potential as a therapeutic agent in oxidative stress-related diseases.

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of a specific enzyme involved in metabolic disorders revealed that the compound effectively inhibited enzyme activity at concentrations above 50 µM. This finding indicates potential applications in metabolic syndrome treatment.

Case Study 3: Anti-inflammatory Properties

In an animal model of inflammation, administration of this compound resulted in a significant decrease in pro-inflammatory cytokines. This suggests that the compound may have therapeutic implications for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.